molecular formula C14H17NO3 B2364888 3,3-dimethyl-2-(1-oxo-1,3-dihydro-2H-isoindol-2-yl)butanoic acid CAS No. 338749-12-5

3,3-dimethyl-2-(1-oxo-1,3-dihydro-2H-isoindol-2-yl)butanoic acid

Cat. No.: B2364888
CAS No.: 338749-12-5
M. Wt: 247.294
InChI Key: MXATWGSJZOCHSJ-UHFFFAOYSA-N
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Description

3,3-dimethyl-2-(1-oxo-1,3-dihydro-2H-isoindol-2-yl)butanoic acid is an organic compound that belongs to the class of isoindoline derivatives. This compound is characterized by the presence of an isoindoline ring system fused with a butanoic acid moiety. Isoindoline derivatives are known for their diverse biological activities and are often used in medicinal chemistry for the development of therapeutic agents.

Scientific Research Applications

3,3-dimethyl-2-(1-oxo-1,3-dihydro-2H-isoindol-2-yl)butanoic acid has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its therapeutic potential in treating various diseases, including cancer and infectious diseases.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,3-dimethyl-2-(1-oxo-1,3-dihydro-2H-isoindol-2-yl)butanoic acid typically involves the condensation of isoindoline derivatives with butanoic acid precursors. One common method involves the use of a Friedel-Crafts acylation reaction, where an isoindoline derivative is reacted with a butanoic acid chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acid chloride.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems allows for precise control of reaction parameters, leading to higher yields and purity of the final product. Additionally, solvent recovery and recycling systems are often employed to minimize waste and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

3,3-dimethyl-2-(1-oxo-1,3-dihydro-2H-isoindol-2-yl)butanoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to convert the carbonyl group to an alcohol.

    Substitution: Nucleophilic substitution reactions can occur at the carbonyl carbon, where nucleophiles such as amines or alcohols replace the carbonyl oxygen.

Common Reagents and Conditions

    Oxidation: KMnO4 in acidic or basic medium, CrO3 in acetic acid.

    Reduction: LiAlH4 in dry ether, NaBH4 in methanol or ethanol.

    Substitution: Amines or alcohols in the presence of a base such as triethylamine (TEA).

Major Products

    Oxidation: Carboxylic acids, ketones.

    Reduction: Alcohols.

    Substitution: Amides, esters.

Mechanism of Action

The mechanism of action of 3,3-dimethyl-2-(1-oxo-1,3-dihydro-2H-isoindol-2-yl)butanoic acid involves its interaction with specific molecular targets within cells. The compound may inhibit certain enzymes or receptors, leading to alterations in cellular signaling pathways. For example, it may inhibit the activity of enzymes involved in DNA replication or repair, thereby exerting its anticancer effects. Additionally, it may interact with microbial cell membranes, disrupting their integrity and leading to antimicrobial activity.

Comparison with Similar Compounds

Similar Compounds

    Lenalidomide: A derivative of thalidomide, known for its immunomodulatory and anticancer properties.

    Thalidomide: An isoindoline derivative with sedative and immunomodulatory effects.

    Phthalimide: A precursor to various isoindoline derivatives, used in organic synthesis.

Uniqueness

3,3-dimethyl-2-(1-oxo-1,3-dihydro-2H-isoindol-2-yl)butanoic acid is unique due to its specific structural features, which confer distinct biological activities. Its combination of an isoindoline ring with a butanoic acid moiety allows for diverse chemical modifications, making it a versatile compound in medicinal chemistry.

Properties

IUPAC Name

3,3-dimethyl-2-(3-oxo-1H-isoindol-2-yl)butanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17NO3/c1-14(2,3)11(13(17)18)15-8-9-6-4-5-7-10(9)12(15)16/h4-7,11H,8H2,1-3H3,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MXATWGSJZOCHSJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C(C(=O)O)N1CC2=CC=CC=C2C1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

338749-12-5
Record name 3,3-dimethyl-2-(1-oxo-2,3-dihydro-1H-isoindol-2-yl)butanoic acid
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